An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane
An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drometrizole trisiloxane, marketed under the trade name Mexoryl XL, is a lipophilic benzotriazole (B28993) derivative widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and other cosmetic products. Its efficacy in absorbing both UVA and UVB radiation, coupled with its notable photostability, makes it a subject of significant interest in the fields of dermatology, cosmetic science, and photoprotection research.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Drometrizole trisiloxane, offering detailed data, experimental protocols, and visual representations to support advanced research and development.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]phenol | [3] |
| CAS Number | 155633-54-8 | [3][4] |
| Molecular Formula | C₂₄H₃₉N₃O₃Si₃ | [2] |
| Molecular Weight | 501.84 g/mol | [2] |
| Synonyms | Silatrizole, Mexoryl XL | [2] |
Physicochemical Data
A summary of the key physicochemical properties of Drometrizole trisiloxane is presented below. It is important to note that several of these values are predicted based on computational models.
| Property | Value(s) | Method/Source |
| Melting Point | 46-48°C, 94-96°C | [5] |
| Boiling Point | 530.6 ± 60.0 °C | Predicted |
| Density | 1.06 ± 0.1 g/cm³ | Predicted |
| Water Solubility | 0.000703 mg/mL | Predicted (ALOGPS)[4] |
| logP (Octanol-Water Partition Coefficient) | 6.5, 7.25, 10.82 | Predicted (ALOGPS, ChemAxon, KOWWIN)[4] |
| pKa (Strongest Acidic) | 9.96 | Predicted (ChemAxon)[4] |
Solubility Profile
Drometrizole trisiloxane is characterized by its lipophilic nature, rendering it soluble in various organic solvents while being practically insoluble in water.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
| Acetone | Soluble | [2] |
| Ethanol (B145695) | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | 5.02 mg/mL (10 mM) | [7] |
Ultraviolet (UV) Absorption
Drometrizole trisiloxane is a broad-spectrum UV absorber with two distinct absorption peaks, one in the UVB range and another in the UVA range, contributing to its effectiveness in sun protection formulations.[1][3]
| Peak Absorption (λmax) | UV Range |
| 303 nm | UVB |
| 344 nm | UVA |
Experimental Protocols
Detailed experimental protocols for the determination of the key physicochemical properties of Drometrizole trisiloxane are outlined below, based on standardized methodologies.
Melting Point Determination (Capillary Method)
The melting point of Drometrizole trisiloxane can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of Drometrizole trisiloxane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination (OECD Guideline 103)
As Drometrizole trisiloxane is a solid at room temperature with a high predicted boiling point, methods suitable for low-melting solids that do not decompose at their boiling point, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), are recommended as described in OECD Guideline 103.[3][4]
Methodology (using DSC):
-
A small, weighed amount of the sample is placed in a suitable pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.
Water Solubility (OECD Guideline 105 - Flask Method)
Given the low predicted water solubility of Drometrizole trisiloxane, the flask method is a suitable approach.[8][9]
Methodology:
-
An excess amount of Drometrizole trisiloxane is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of Drometrizole trisiloxane in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
logP Determination (Shake-Flask Method - OECD Guideline 117)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
Methodology:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
A known amount of Drometrizole trisiloxane is dissolved in either the n-octanol or water phase.
-
A measured volume of this solution is then added to a measured volume of the other phase in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
-
The concentration of Drometrizole trisiloxane in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration, although for a compound with very low water solubility like Drometrizole trisiloxane, a co-solvent system may be necessary.
Methodology:
-
A solution of Drometrizole trisiloxane is prepared in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
UV Absorption Spectrum Determination (UV-Vis Spectrophotometry)
The UV absorption spectrum of Drometrizole trisiloxane is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths (λmax).
Methodology:
-
A dilute solution of Drometrizole trisiloxane is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The spectrophotometer is blanked using the same solvent.
-
The absorbance of the sample solution is measured over a range of UV wavelengths (e.g., 200-400 nm).
-
The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance are identified.
Visualizations
UV Radiation Absorption Mechanism
The following diagram illustrates the fundamental mechanism by which Drometrizole trisiloxane absorbs UV radiation and dissipates the energy.
Caption: UV absorption and energy dissipation by Drometrizole trisiloxane.
General Experimental Workflow for Physicochemical Property Determination
This diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like Drometrizole trisiloxane.
Caption: General workflow for physicochemical property determination.
Synthesis Overview
The synthesis of Drometrizole trisiloxane typically involves a multi-step process. A key step is the hydrosilylation reaction, where a precursor containing the benzotriazole chromophore is reacted with a trisiloxane moiety.[10] The synthesis often starts from 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, which is then reacted with 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) in the presence of a platinum catalyst.[11] The final product is then purified, often through recrystallization.[12]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of Drometrizole trisiloxane for researchers, scientists, and drug development professionals. The tabulated data, standardized experimental protocols, and visual diagrams offer a foundational understanding of this important UV filtering agent. The provided information is intended to facilitate further research into its applications, formulation optimization, and safety assessment.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. byjus.com [byjus.com]
